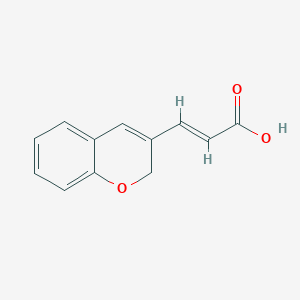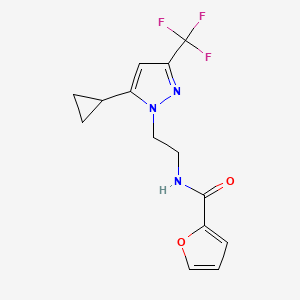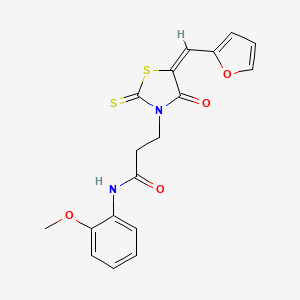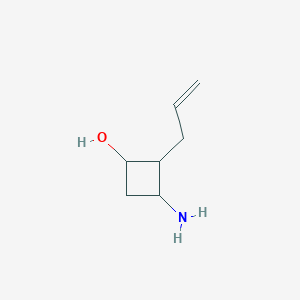![molecular formula C25H23NO5S B2460035 3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866726-23-0](/img/structure/B2460035.png)
3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinolinone derivative, which is a class of compounds that have been found to exhibit a wide range of biological activities . The molecule contains a benzenesulfonyl group, an ethoxy group, and a methoxyphenylmethyl group attached to the quinolinone core .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinolinone derivatives are generally synthesized through various methods such as the Friedländer synthesis, the Pfitzinger reaction, or the Conrad-Limpach synthesis . These methods involve the formation of C-C and C-N bonds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core with various substituents. The benzenesulfonyl, ethoxy, and methoxyphenylmethyl groups would contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Quinolinones are known to undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The presence of the sulfonyl, ethoxy, and methoxy groups may influence the reactivity of the molecule and the types of reactions it can undergo.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, ethoxy, and methoxy groups would likely make the compound polar and potentially soluble in polar solvents .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-31-20-12-13-23-22(15-20)25(27)24(32(28,29)21-10-5-4-6-11-21)17-26(23)16-18-8-7-9-19(14-18)30-2/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXPYNPGPRLJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2459954.png)

![6-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459958.png)

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459961.png)



![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B2459971.png)

![3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2459974.png)
![3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2459975.png)
